ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a 4-chlorophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction occurs between an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide: The starting material, 4-chlorophenyl azide, is prepared by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The triazole ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Oxidation: Oxidizing agents (hydrogen peroxide), solvents (water, acetonitrile).
Major Products Formed
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-methanol.
Oxidation: N-oxides of the triazole ring.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its bioactivity.
Comparison with Similar Compounds
Ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group, which may influence its solubility and pharmacokinetic properties.
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid derivative, which may have different reactivity and applications compared to the ester form.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-7-15(14-13-10)9-5-3-8(12)4-6-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGDXRLIPZCHFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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